molecular formula C8H15NO4S B13492157 Methyl 2-amino-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate

Methyl 2-amino-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate

Cat. No.: B13492157
M. Wt: 221.28 g/mol
InChI Key: BTXCWUIZPNMGIF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate is an organic compound that features a thiolane ring with a sulfone group and an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate typically involves the reaction of a thiolane derivative with an amino acid ester. One common method includes the use of methyl 2-bromo-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate as a starting material, which undergoes nucleophilic substitution with an amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products

Scientific Research Applications

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, leading to enzyme inhibition or modification of protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide

Uniqueness

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-amino-3-(1,1-dioxothiolan-3-yl)propanoate

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)7(9)4-6-2-3-14(11,12)5-6/h6-7H,2-5,9H2,1H3

InChI Key

BTXCWUIZPNMGIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCS(=O)(=O)C1)N

Origin of Product

United States

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